molecular formula C18H23N3O2 B2958039 2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol CAS No. 1622503-43-8

2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol

Cat. No.: B2958039
CAS No.: 1622503-43-8
M. Wt: 313.401
InChI Key: BOFCDSRBYDMOMK-UHFFFAOYSA-N
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Description

2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol is a complex organic compound featuring a benzofuran moiety linked to a dihydropyrrolo[3,4-c]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Construction of the Dihydropyrrolo[3,4-c]pyrazole Ring: This step involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Coupling of the Two Moieties: The benzofuran and dihydropyrrolo[3,4-c]pyrazole units are coupled using a suitable linker, often involving a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted ethanol derivatives.

Scientific Research Applications

2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the pyrazole ring can modulate biological pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]methanol
  • 2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]propane

Uniqueness

The unique combination of the benzofuran and dihydropyrrolo[3,4-c]pyrazole moieties in 2-[5-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol provides it with distinct chemical and biological properties

Properties

IUPAC Name

2-[5-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methyl]-4,6-dihydropyrrolo[3,4-c]pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2)8-14-7-13(3-4-17(14)23-18)10-20-11-15-9-19-21(5-6-22)16(15)12-20/h3-4,7,9,22H,5-6,8,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFCDSRBYDMOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)CN3CC4=C(C3)N(N=C4)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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